2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C14H19NO3 It is known for its unique structural features, which include an ethoxy group, a tetrahydrofuran ring, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the tetrahydrofuran derivative with a sulfonamide reagent in the presence of a base.
Formation of the Phenyl Ring: The phenyl ring is then attached to the sulfamoyl group through a nucleophilic substitution reaction.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using an appropriate alkylating agent.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out to replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. Additionally, the tetrahydrofuran ring may enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-phenyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide
- 3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Uniqueness
2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group enhances its potential as an enzyme inhibitor, while the tetrahydrofuran ring improves its binding affinity to specific receptors. This combination of features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H22N2O5S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-ethoxy-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H22N2O5S/c1-2-21-11-15(18)17-12-5-7-14(8-6-12)23(19,20)16-10-13-4-3-9-22-13/h5-8,13,16H,2-4,9-11H2,1H3,(H,17,18) |
InChI Key |
RPKBEFXXSPHOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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